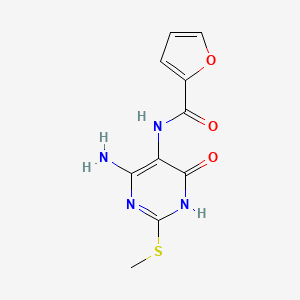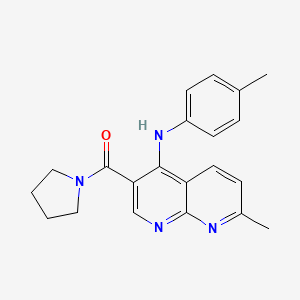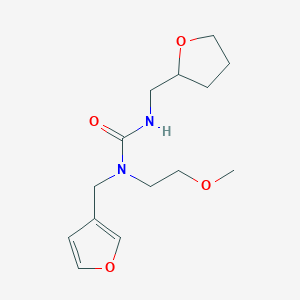
1-(3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-4-phenylbutan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 3-aryl-3-(furan-2-yl)propenoic acid derivatives has been developed based on the hydroarylation of the carbon–carbon double bond of 3-(furan-2-yl)propenoic acids and their esters by arenes under superelectrophilic activation conditions .Molecular Structure Analysis
The molecular structure of similar compounds has been studied. For example, reactions of 3-(furan-2-yl)propenoic acids and their esters with arenes in Brønsted superacid TfOH afford products of hydroarylation of the carbon–carbon double bond, 3-aryl-3-(furan-2-yl)propenoic acid derivatives .Chemical Reactions Analysis
The chemical reactions of similar compounds have been analyzed. Reactions of 3-(furan-2-yl)propenoic acids and their esters with arenes in Brønsted superacid TfOH afford products of hydroarylation of the carbon–carbon double bond, 3-aryl-3-(furan-2-yl)propenoic acid derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, the properties of 3-(furan-2-yl)propenoic acids and their esters have been studied .Aplicaciones Científicas De Investigación
Chemical Transformations and Heterocyclic Derivatives
Research has delved into the transformation of furanone derivatives into oxazinone and pyrimidinone heterocycles, showcasing the versatility of furan-based compounds in creating diverse chemical structures. A study highlights the synthesis of a 2-(furan-2-ylmethylene)-4-oxo-4-phenylbutanoyl azide, which undergoes thermolysis and base-catalyzed decomposition to yield oxazinone and pyrimidinone derivatives. These transformations are elucidated through spectral data and elemental analyses, illustrating the compound's potential as a precursor for various heterocyclic compounds (Hashem et al., 2017).
Therapeutic Potential of Oxadiazole Derivatives
Oxadiazole and furadiazole rings, key structural components of the compound, are noted for their significant chemical and biological properties. These heterocyclic compounds, including 1,3,4-oxadiazoles and 1,2,4-oxadiazoles, exhibit a broad range of activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant properties. The versatility of these rings makes them crucial in drug development, with several commercial drugs incorporating these structures for their beneficial effects (Siwach & Verma, 2020).
Applications in Material Science
The compound's structural motifs are instrumental in the synthesis of novel poly(arylene ether)s containing 1,3,4-oxadiazole and triazole units. These polymers demonstrate good thermal stability and potential for high-performance materials due to their inherent properties like solubility in specific solvents and higher glass transition temperatures. Such studies underline the compound's relevance in developing advanced materials with tailored properties for industrial applications (Rahmani & Shafiei zadeh Mahani, 2015).
Antimicrobial and Antifungal Activities
The antimicrobial evaluation of 1,3,4-oxadiazole derivatives, closely related to the discussed compound, reveals their potent antibacterial and antifungal activities. Such compounds, synthesized from ethyl mandelate and acylhydrazide, display significant efficacy against various pathogens, including Staphylococcus aureus and Escherichia coli. This highlights the compound's potential in the development of new antimicrobial agents to combat resistant strains of bacteria and fungi (Jafari et al., 2017).
Mecanismo De Acción
The mechanism of action of similar compounds has been studied. For example, azetidin-2-ones, which are part of antibiotics structure, are known to exhibit interesting biological activities. Their mechanism of action is by targeting the transpeptidase enzymes (penicillin-binding proteins), which are required for bacterial cell-wall synthesis .
Direcciones Futuras
The future directions for the study of similar compounds could include further investigation into their synthesis, properties, and potential applications. For instance, furan derivatives are considered platform chemicals and are widely used for the synthesis of many fine chemicals, pharmaceuticals, polymers, resins, solvents, adhesives, fungicides, paints, antifreezes, fuels, and others .
Propiedades
IUPAC Name |
1-[3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]-4-phenylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c23-17(10-4-8-14-6-2-1-3-7-14)22-12-15(13-22)19-20-18(21-25-19)16-9-5-11-24-16/h1-3,5-7,9,11,15H,4,8,10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLQYVSFGTLWFNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCCC2=CC=CC=C2)C3=NC(=NO3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-4-phenylbutan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-3-oxobutanoate](/img/structure/B2466748.png)

![1-[5-(6-fluoropyridine-3-carbonyl)-3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-1-yl]ethan-1-one](/img/structure/B2466751.png)





![(5-(Benzo[d]thiazol-2-yl)thiophen-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2466760.png)
![3-[3-(3-Fluorophenyl)-6-oxopyridazin-1-yl]-N-(oxolan-2-ylmethyl)azetidine-1-carboxamide](/img/structure/B2466761.png)
![N-(4-ethoxyphenyl)-1H-benzo[d]imidazole-2-carbothioamide](/img/structure/B2466764.png)

![6-(tert-butyl)-2-{[4-(tert-butyl)benzyl]sulfanyl}-4(3H)-pyrimidinone](/img/structure/B2466767.png)
![((3aR,7aS)-2,2-dimethyl-3a,7a-dihydrobenzo[d][1,3]dioxol-5-yl)trimethylsilane (racemic)](/img/structure/B2466768.png)